

Protocol for broflanilide synthesis in a laboratory setting

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Compound of Interest		
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Synthesis of Broflanilide: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of **broflanilide**, a novel insecticide. The information is compiled from established synthetic routes, offering insights into the chemical processes and experimental parameters required for its preparation.

Abstract

Broflanilide is a meta-diamide insecticide with a unique mode of action, targeting the GABA-gated chloride channel.[1][2] This protocol outlines two primary synthetic pathways for **broflanilide**, providing detailed experimental procedures, quantitative data, and workflow visualizations to aid researchers in its laboratory-scale production. The first route begins with 2-chloro-3-nitrobenzoic acid, while a second, more efficient route starts from 2-fluoro-3-nitrobenzoic acid.[3][4]

Synthetic Routes and Key Data

Two main synthetic routes for **broflanilide** have been reported. The first route involves the initial protection of 2-chloro-3-nitrobenzoic acid, followed by a series of reactions including



fluorination, nitro group reduction, methylation, and coupling.[3] A more recent and optimized route, reported to be more efficient and scalable, commences with 2-fluoro-3-nitrobenzoic acid.

Parameter	Route 1 (from 2- chloro-3- nitrobenzoic acid)	Route 2 (from 2- fluoro-3- nitrobenzoic acid)	Reference
Starting Materials	2-chloro-3- nitrobenzoic acid, 2- trifluoromethyl aniline	2-fluoro-3-nitrobenzoic acid, 4- (perfluoropropan-2- yl)-2-(trifluoromethyl) aniline	
Overall Yield	Not explicitly stated, but final step yield is 45%	60.3%	_
Key Steps	Protection, SNAr reaction with fluorine, nitro reduction, methylation, condensation, deprotection, acid chloride formation, coupling	Condensation, nitro group reduction, N-methylation, amidation, bromination	_
Advantages	Utilizes potentially cheaper fluoride source (potassium fluoride)	Higher overall yield, fewer isolation steps (six), suitable for large-scale manufacturing	

Experimental Protocols Route 2: Efficient Synthesis from 2-Fluoro-3nitrobenzoic Acid

This redesigned synthetic sequence provides a high overall yield and is more suitable for industrial applications.



Step 1: Condensation

- 2-fluoro-3-nitrobenzoic acid is reacted with an acyl chlorinating reagent (e.g., triphosgene in the presence of DMF) in a suitable solvent like toluene.
- The resulting 2-fluoro-3-nitrobenzoyl chloride is then reacted with 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline.
- The reaction temperature is typically maintained between 110-140°C for 4-6 hours.

Step 2: Nitro Group Reduction

- The nitro group of the condensation product is reduced to an amino group.
- A common method involves using stannous chloride in an acidic medium (e.g., concentrated hydrochloric acid in ethanol) at around 60°C for 4 hours.

Step 3: N-methylation

- The amino group is methylated.
- An efficient method utilizes paraformaldehyde and a Platinum on carbon (Pt/C) catalyst.
- Alternatively, a variant of the Eschweiler-Clarke reaction can be used, for example, with formaldehyde in concentrated sulfuric acid.

Step 4: Amidation

- The methylated intermediate is reacted with benzoyl chloride in the presence of a base like pyridine in a solvent such as THF.
- The reaction is typically stirred at 60°C for 5 hours.

Step 5: Bromination

The final step introduces a bromine atom to the aromatic ring.

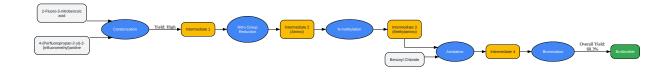


- A mixture of sodium bromide (NaBr) and sodium hypochlorite (NaClO) is an effective brominating agent for industrial suitability.
- Alternatively, N-bromosuccinimide (NBS) can be used.
- The reaction temperature for bromination can range from 40-90°C for 1-2 hours.

Purification:

- The final product, **broflanilide**, can be purified by recrystallization from 98% aqueous methanol to obtain crystals.
- Silica gel column chromatography can also be employed for purification of intermediates and the final product.

Visualizing the Synthesis Logical Workflow of Broflanilide Synthesis (Route 2)



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Caption: Workflow for the efficient synthesis of broflanilide.

Concluding Remarks



The provided protocols, particularly the more recent synthetic route starting from 2-fluoro-3-nitrobenzoic acid, offer a robust and high-yielding pathway for the laboratory synthesis of **broflanilide**. Researchers should adhere to standard laboratory safety practices when handling the reagents and solvents involved in these procedures. The quantitative data and workflow diagrams are intended to facilitate the planning and execution of the synthesis, contributing to the advancement of research and development in the field of insecticides.

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